molecular formula C12H15N B12553057 (1E)-N-Benzylpent-2-en-1-imine CAS No. 182866-59-7

(1E)-N-Benzylpent-2-en-1-imine

Cat. No.: B12553057
CAS No.: 182866-59-7
M. Wt: 173.25 g/mol
InChI Key: UWNQYLKXOPZDPV-UHFFFAOYSA-N
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Description

(1E)-N-Benzylpent-2-en-1-imine is an organic compound characterized by the presence of a benzyl group attached to a pent-2-en-1-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Benzylpent-2-en-1-imine typically involves the condensation of benzylamine with pent-2-enal. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the condensation process. The reaction can be represented as follows:

Benzylamine+Pent-2-enalThis compound+Water\text{Benzylamine} + \text{Pent-2-enal} \rightarrow \text{this compound} + \text{Water} Benzylamine+Pent-2-enal→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Benzylpent-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of benzylpent-2-en-1-amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(1E)-N-Benzylpent-2-en-1-imine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Benzylpent-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar structure but with aniline instead of pent-2-en-1-imine.

    N-Benzylideneacetone: Contains an acetone moiety instead of pent-2-en-1-imine.

Uniqueness

(1E)-N-Benzylpent-2-en-1-imine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

182866-59-7

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-benzylpent-2-en-1-imine

InChI

InChI=1S/C12H15N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h3-10H,2,11H2,1H3

InChI Key

UWNQYLKXOPZDPV-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=NCC1=CC=CC=C1

Origin of Product

United States

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